molecular formula C6H4ClFIN B1426555 4-Chloro-5-fluoro-2-iodoaniline CAS No. 1094759-93-9

4-Chloro-5-fluoro-2-iodoaniline

Cat. No. B1426555
M. Wt: 271.46 g/mol
InChI Key: VQKNRDMUFGHRFG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-iodoaniline is a chemical compound with the molecular formula C6H4ClFIN . It is used as a fundamental building block in the pharmaceutical, chemical, and food industries to create a variety of important compounds .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-2-iodoaniline consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms . The InChI code for this compound is 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2-iodoaniline is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Fluorinated Quinolines

    • Scientific Field : Organic Chemistry
    • Application Summary : Fluorinated quinolines are used in the synthesis of various drugs due to their remarkable biological activity . They are synthesized through a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Methods of Application : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Results or Outcomes : Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
  • 2-Iodoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Iodoaniline is an aromatic amine that can be carbonylated to produce pentacyclic compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • 4-Fluoro-2-iodoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • 2-Fluoro-4-iodoaniline

    • Scientific Field : Environmental Toxicology
    • Application Summary : 2-Fluoro-4-iodoaniline has been used in studies profiling the metabolites produced in the earthworm Eisenia veneta by exposure to this compound .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • 5-Chloro-4-fluoro-2-iodoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Chloro-4-fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • 4-Chloro-2-iodoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Chloro-2-iodoaniline is used in the synthesis of 6-chloro-1H-indazol-3-amine and 1-(4-chloro-2-iodophenyl)-1H-Tetrazole .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .
  • Fluorinated Quinolines

    • Scientific Field : Organic Chemistry
    • Application Summary : Fluorinated quinolines are used in the synthesis of various drugs due to their remarkable biological activity . They are synthesized through a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Methods of Application : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Results or Outcomes : Fluorinated quinolines have found applications in medicine due to their antibacterial, antineoplastic, and antiviral activities .
  • 5-Chloro-4-fluoro-2-iodoaniline

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Chloro-4-fluoro-2-iodoaniline is used as an organic chemical synthesis intermediate .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

4-Chloro-5-fluoro-2-iodoaniline is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective clothing and avoiding release to the environment .

properties

IUPAC Name

4-chloro-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKNRDMUFGHRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-iodoaniline

Synthesis routes and methods I

Procedure details

To 4-chloro-3-fluoroaniline (25 g, 0.17 mmol) in 250 mL of H2O was added NaHCO3 (21.6 g, 0.25 mmol). After cooling to 0° C., iodine (43.5 g, 0.17 mmol) was added. After 18 h at rt, an additional 10.8 g of iodine was added and the reaction was stirred overnight. The reaction was extracted with DCM (4×250 mL), the combined organics were washed with sodium thiosulfate solution (2×250 mL) and brine (2×250 mL) and dried (Na2SO4). Purification by silica gel chromatography gave 47 g of Intermediate 5A. MS (ESI) m/z: 145.2 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Iodine chloride (20.6 ml, 1M solution in DCM, 20.6 mmol) was added dropwise to a solution of 4-chloro-3-fluoroaniline (2 g, 13.7 mmol) in methanol (35 ml) at 0° C. and the reaction mixture was stirred for 1 h at room temperature. Volatiles were removed under reduced pressure, water was added and the mixture was extracted with dichloromethane. The combined organic layers were washed with water, dried with Na2SO4 and evaporated. The remaining residue was purified by chromatography with three consecutive columns (silica gel, heptane/EtOAc 98:2-93:7 and twice heptane/EtOAc 98:2-95:5) to obtain the title compound (2.51 g, 67%) as dark red solid. MS (ESI): 272.1 (M+H)+.
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… (12) In a similar regioselective fashion, direct iodination of aniline 5 using I 2 /CaCO 3 was found to give 85% yield of the undesired 4-chloro-5-fluoro-2-iodoaniline. Treatment of Boc …
Number of citations: 14 pubs.acs.org

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